S1R agonist 2 hydrochloride
Description
Significance and Research Context of Sigma-1 Receptor (S1R) Agonism
The Sigma-1 Receptor (S1R) has garnered significant attention in the scientific community for its potential as a therapeutic target in a wide array of neurological and psychiatric disorders. wikipedia.orgresearchgate.net Initially misidentified as an opioid receptor, S1R is now understood to be a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface. wikipedia.orgfrontiersin.org This strategic position allows it to modulate a variety of cellular processes crucial for neuronal health and survival. frontiersin.org
Activation of S1R by agonist compounds has been shown to exert neuroprotective effects in numerous preclinical models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS). d-nb.infotandfonline.comwikipedia.org The mechanisms underlying these protective effects are multifaceted and include the regulation of intracellular calcium homeostasis, mitigation of oxidative stress, and modulation of cellular signaling pathways that promote cell survival. mdpi.comfrontiersin.orgmdpi.com S1R agonists have demonstrated the ability to enhance synaptic plasticity, a fundamental process for learning and memory, and to restore a healthy balance between excitatory and inhibitory neurotransmission. wikipedia.org Consequently, the study of S1R agonism is a vibrant area of research aimed at developing novel therapeutic strategies for a range of challenging neurological conditions.
Overview of S1R Agonist 2 (Hydrochloride) as a Research Tool
S1R agonist 2 (hydrochloride), also referred to as compound 8b in some literature, is a selective S1R agonist developed for research purposes. medchemexpress.commedchemexpress.com Its value as a research tool lies in its specific binding affinity for the Sigma-1 Receptor. This selectivity allows scientists to investigate the specific roles of S1R in cellular and physiological processes with a reduced likelihood of off-target effects that could confound experimental results.
This compound exhibits a high affinity for S1R with a reported Ki value of 1.1 nM, while showing significantly lower affinity for the Sigma-2 Receptor (S2R) with a Ki of 88 nM. medchemexpress.commedchemexpress.com This more than 80-fold selectivity for S1R over S2R makes it a precise instrument for dissecting the functions of the Sigma-1 Receptor. In laboratory settings, S1R agonist 2 (hydrochloride) is utilized to explore the neuroprotective potential of S1R activation, particularly against neurotoxicity induced by reactive oxygen species (ROS) and excitotoxicity mediated by the N-methyl-D-aspartate (NMDA) receptor. medchemexpress.commedchemexpress.com
| Receptor | Ki (nM) |
|---|---|
| Sigma-1 Receptor (S1R) | 1.1 |
| Sigma-2 Receptor (S2R) | 88 |
The Multifaceted Role of the Sigma-1 Receptor in Cellular Homeostasis and Pathophysiology
The Sigma-1 Receptor is a dynamic and pluripotent modulator of cellular function, playing a critical role in maintaining cellular homeostasis and responding to stress. frontiersin.orgfrontiersin.org It is not a conventional receptor that directly activates intracellular signaling cascades upon ligand binding, but rather a ligand-operated molecular chaperone. mdpi.com This means that the binding of an agonist, like S1R agonist 2 (hydrochloride), can influence S1R's interaction with a variety of other proteins, thereby modulating their activity. mdpi.com
One of the most well-characterized functions of S1R is its regulation of calcium signaling between the endoplasmic reticulum (ER) and mitochondria. wikipedia.orgfrontiersin.org This is crucial for maintaining proper mitochondrial function, including ATP production and the management of cellular stress responses. frontiersin.org Dysregulation of calcium homeostasis is a common feature in many neurodegenerative diseases, and by modulating this process, S1R can exert a protective effect. encyclopedia.pub
Furthermore, S1R is involved in the cellular response to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the cell's ability to detoxify them. mdpi.com S1R activation has been shown to upregulate anti-apoptotic proteins like Bcl-2, thereby promoting cell survival in the face of oxidative damage. researchgate.net The receptor also plays a role in neuronal plasticity and has been implicated in processes such as neurite outgrowth and the modulation of various neurotransmitter systems. d-nb.info Given its widespread involvement in these fundamental cellular processes, it is not surprising that alterations in S1R function have been linked to a variety of pathological conditions, making it a key target for ongoing research. frontiersin.org
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H28ClNO |
|---|---|
Molecular Weight |
345.9 g/mol |
IUPAC Name |
4-benzyl-1-(3-phenoxypropyl)piperidine;hydrochloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-3-8-19(9-4-1)18-20-12-15-22(16-13-20)14-7-17-23-21-10-5-2-6-11-21;/h1-6,8-11,20H,7,12-18H2;1H |
InChI Key |
NIEBKRGSJLBMBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCCOC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of S1r Agonist 2 Hydrochloride Action
S1R as a Ligand-Operated Molecular Chaperone
The function of S1R as a ligand-operated chaperone is central to its biological activity. mdpi.combiorxiv.org This role involves direct interactions with other proteins, undergoing conformational changes upon ligand binding, and dynamic movement within the cell to modulate various signaling pathways.
Interaction with Endoplasmic Reticulum (ER) Chaperone Proteins (e.g., GRP78/BiP)
Under resting conditions, S1R is in an inactive state, forming a complex with the 78-kDa glucose-regulated protein (GRP78), also known as Binding immunoglobulin Protein (BiP). mdpi.commdpi.comnih.gov BiP is a crucial ER chaperone involved in protein folding and quality control. frontiersin.org The interaction between S1R and BiP keeps S1R tethered at the MAM. nih.gov
The binding of an agonist to S1R induces the dissociation of the S1R-BiP complex. mdpi.commdpi.comnih.gov This dissociation is a critical step, freeing S1R to interact with its various client proteins and initiate downstream signaling. nih.govmdpi.combiorxiv.org This process is also influenced by intracellular calcium levels; low calcium concentrations or agonist stimulation can promote the separation of S1R from BiP. mdpi.comresearchgate.net Conversely, S1R antagonists can stabilize the S1R-BiP complex, inhibiting its chaperone activity. mdpi.com
| Condition | S1R-BiP Complex Status | Consequence |
| Resting State / High Ca2+ | Associated | S1R is inactive and retained at the ER. mdpi.comresearchgate.net |
| Agonist Stimulation / Low Ca2+ | Dissociated | S1R is activated and can interact with other proteins. mdpi.commdpi.comnih.gov |
| Antagonist Presence | Stabilized | S1R activity is inhibited. mdpi.com |
Ligand-Induced Conformational Changes and Quaternary Structure Modulation of S1R
The binding of ligands to S1R induces significant conformational changes and modulates its quaternary structure. mdpi.commdpi.com S1R can exist in various oligomeric states, including monomers, dimers, trimers, and higher-order multimers. nih.govnih.gov The oligomerization state is dynamically regulated by ligand binding. nih.govnih.gov
S1R agonists, such as (+)-pentazocine, have been shown to promote the disassembly of S1R clusters and favor the formation of lower-molecular-weight forms like monomers or dimers. mdpi.comnih.govresearchgate.net This is in contrast to antagonists, which tend to promote the formation and stabilization of higher-order oligomers. mdpi.commdpi.comnih.gov These ligand-induced changes in the receptor's structure are fundamental to its function as a molecular chaperone, allowing it to interact with a diverse range of client proteins. frontiersin.orgnih.gov
Structural studies have revealed that both agonists and antagonists can bind within the same pocket of the S1R. biorxiv.orgnih.gov However, they induce distinct conformational changes that lead to different downstream effects. biorxiv.org For instance, agonists can induce a more "open" conformation, facilitating the interaction with partner proteins. mdpi.com
Dynamics of S1R Localization and Translocation upon Activation
Upon activation by an agonist and dissociation from BiP, S1R exhibits dynamic translocation from the MAM to other subcellular compartments. mdpi.comnih.govacs.org This can include redistribution along the ER network, movement to the plasma membrane, and even translocation to the nuclear envelope. nih.govresearchgate.net
This translocation allows S1R to interact with a wide array of signaling molecules in different cellular locations. nih.govmdpi.com For example, at the plasma membrane, S1R can modulate the activity of various ion channels and G-protein coupled receptors. nih.gov The movement of S1R from detergent-resistant lipid raft-like microdomains to detergent-soluble fractions of the ER upon agonist stimulation further highlights its dynamic nature. mdpi.com This mobility is crucial for its role as a pluripotent modulator of cellular signaling. frontiersin.orgresearchgate.net
Modulation of Intracellular Calcium Homeostasis
S1R plays a pivotal role in the regulation of intracellular calcium (Ca2+) homeostasis, a process vital for numerous cellular functions, including cell survival and death. frontiersin.orgresearchgate.nettandfonline.com S1R agonists can significantly influence calcium signaling, particularly at the interface between the ER and mitochondria.
Regulation of ER-Mitochondria Calcium Crosstalk
Activation of S1R by agonists enhances the transfer of calcium from the ER to the mitochondria. mdpi.comacs.org This is achieved, in part, by S1R's interaction with and stabilization of proteins involved in this process. nih.govmdpi.com This controlled calcium leak into the mitochondria can boost ATP production by activating enzymes in the tricarboxylic acid cycle. mdpi.com In response to ER stress, this S1R-mediated enhancement of mitochondrial bioenergetics is a key pro-survival mechanism. mdpi.comacs.org
| S1R State | ER-Mitochondria Ca2+ Transfer | Consequence |
| Inactive | Basal | Normal mitochondrial function. |
| Agonist-Activated | Enhanced | Increased mitochondrial ATP production, cell survival under stress. mdpi.com |
| Knockdown/Deficiency | Impaired | Mitochondrial dysfunction, increased cell vulnerability. researchgate.netnih.gov |
Influence on Inositol (B14025) Trisphosphate Receptors (IP3Rs)
A key mechanism by which S1R modulates ER-mitochondria calcium crosstalk is through its interaction with inositol 1,4,5-trisphosphate receptors (IP3Rs), which are major calcium release channels on the ER membrane. acs.orgresearchgate.netnih.gov S1R has been shown to directly interact with and stabilize the type 3 IP3 receptor (IP3R3). nih.govnih.gov
Upon agonist stimulation, the dissociated S1R can bind to IP3Rs, prolonging their activity and ensuring a sustained and controlled release of calcium. nih.govtandfonline.com This is particularly important because IP3Rs can be prone to degradation after activation. acs.org By stabilizing IP3Rs, S1R ensures proper calcium signaling from the ER to the mitochondria. nih.govnih.gov Furthermore, S1R activation can also stimulate the production of inositol triphosphate (IP3), the ligand that activates IP3Rs, further amplifying the calcium signal. mdpi.com In some cellular contexts, S1R agonists have been shown to induce ER calcium release by promoting the dissociation of the adaptor protein ankyrin B from IP3R3, thereby releasing it from inhibition. nih.gov
Impact on Voltage-Gated and Ligand-Gated Ion Channels (e.g., NMDA, K+, Na+, Cl-)
The Sigma-1 receptor (S1R) modulates the activity of various ion channels, a key mechanism through which S1R agonists can influence neuronal excitability and synaptic plasticity. frontiersin.orgfrontiersin.org Activation of S1R by agonists can lead to the translocation of the receptor to the plasma membrane, where it can interact with and regulate ion channels, receptors, and kinases. frontiersin.orgnih.gov
NMDA Receptors: S1R activation has a significant impact on N-methyl-D-aspartate (NMDA) receptor function. S1R agonists can enhance NMDA receptor activity, which is crucial for processes like long-term potentiation (LTP), a cellular basis for learning and memory. frontiersin.org This modulation can occur through the facilitation of NMDA receptor transport to the plasma membrane and by increasing the expression of specific NMDA receptor subunits, such as GluN2A and GluN2B. nih.gov
Sodium (Na+) and Chloride (Cl-) Channels: The influence of S1R agonists on sodium and chloride channels is also an area of investigation. There is evidence suggesting that S1R ligands can affect voltage-gated sodium channels. mdpi.com
The table below summarizes the observed effects of S1R activation on various ion channels.
| Ion Channel | Effect of S1R Agonist Activation | Potential Functional Consequence |
| NMDA Receptor | Enhanced activity, increased subunit expression (GluN2A, GluN2B) nih.gov | Promotion of synaptic plasticity, learning, and memory frontiersin.org |
| K+ Channels (Kv1.2, Kv1.3, Kv1.4, Kv1.5) | Bimodal regulation of expression and activity csic.esnih.gov | Modulation of neuronal excitability frontiersin.org |
| Na+ Channels | Modulation of channel activity mdpi.com | Alteration of neuronal firing patterns |
| Cl- Channels | Limited direct evidence available | Further research needed |
Regulation of Endoplasmic Reticulum Stress and Unfolded Protein Response (UPR)
The endoplasmic reticulum (ER) is central to protein folding and calcium homeostasis. When misfolded proteins accumulate in the ER, a state known as ER stress, the cell activates the unfolded protein response (UPR) to restore normal function. nih.gov S1R, as an ER-resident chaperone protein, plays a critical role in modulating ER stress and the UPR. nih.govnih.gov
S1R functions as a ligand-operated molecular chaperone. biorxiv.org Upon activation by an agonist, S1R can dissociate from its binding partner, the chaperone BiP (also known as GRP78), allowing both proteins to participate in protein quality control. mdpi.com This dissociation is a key step in initiating S1R's chaperoning activities. acs.org S1R activation can enhance the ER-associated degradation (ERAD) pathway, which is responsible for clearing misfolded proteins from the ER, thereby alleviating stress. nih.gov Gene Ontology analysis of the S1R interactome reveals an enrichment of proteins involved in "protein targeting to ER" and the "response to unfolded protein," highlighting its role in protein homeostasis. biorxiv.orgfrontiersin.org
The UPR is mediated by three main sensor proteins: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). nih.gov S1R activation modulates all three branches of the UPR. nih.govacs.org
IRE1: S1R activation can stabilize IRE1, leading to enhanced splicing of X-box binding protein 1 (XBP1) mRNA. nih.govacadempharm.ru Spliced XBP1 is a potent transcription factor that upregulates genes involved in protein folding and degradation, promoting cell survival. nih.gov
PERK: S1R can modulate the PERK pathway, which, when activated, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). nih.govacs.org This leads to a general attenuation of protein synthesis while selectively promoting the translation of stress-response genes like activating transcription factor 4 (ATF4). nih.gov
ATF6: S1R activation has been shown to suppress the excessive activation of ATF6 during prolonged ER stress. nih.govnih.gov
The following table details the interaction of S1R with UPR sensors.
| UPR Sensor | Effect of S1R Agonist Activation | Downstream Effect |
| IRE1 | Stabilization and enhanced phosphorylation nih.govresearchgate.net | Increased XBP1 splicing, upregulation of pro-survival genes nih.gov |
| PERK | Attenuation of excessive activation nih.gov | Regulation of eIF2α phosphorylation, selective translation of stress-response genes nih.govacs.org |
| ATF6 | Suppression of excessive activation nih.govnih.gov | Reduced pro-apoptotic signaling |
If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response. acs.org A key mediator of ER stress-induced apoptosis is the transcription factor C/EBP homologous protein (CHOP). nih.gov S1R activation has been shown to downregulate the expression of CHOP, thereby protecting cells from apoptosis. nih.govacs.orgresearchgate.net By reducing CHOP levels, S1R activation can inhibit the downstream apoptotic cascade, which includes the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins like BIM and BAX. nih.govplos.org
Influence on Mitochondrial Dynamics and Bioenergetics
Mitochondria are the powerhouses of the cell, and their proper function is essential for cellular health. S1R is enriched at the mitochondria-associated ER membrane (MAM), a critical interface for communication and exchange between the ER and mitochondria. nih.govnih.gov
S1R activation plays a vital role in maintaining mitochondrial integrity and bioenergetic function, particularly under conditions of stress. nih.govfrontiersin.org Agonists of S1R can enhance mitochondrial respiration and ATP production. nih.govnih.gov This is achieved, in part, by modulating the transfer of calcium (Ca2+) from the ER to the mitochondria. nih.govresearchgate.net This Ca2+ influx into the mitochondria stimulates the activity of enzymes in the tricarboxylic acid (TCA) cycle, boosting ATP synthesis. researchgate.net
Impact on Mitochondrial Respiration and ATP Production
The sigma-1 receptor (S1R) is strategically located at the mitochondria-associated endoplasmic reticulum (ER) membranes (MAMs), a critical interface for regulating cellular energy and calcium signaling. researchgate.netmdpi.com Activation of S1R by agonists has been shown to influence mitochondrial bioenergetics.
Research indicates that S1R agonists can enhance mitochondrial respiration and subsequent ATP production. For instance, studies have shown that the S1R agonist PRE-084 can ameliorate maximal mitochondrial respiration. nih.gov Another S1R agonist, pridopidine (B1678097), has been observed to increase mitochondrial respiration in both mouse and human cell models of Huntington's disease. nih.gov This enhancement is linked to the S1R's role in modulating calcium transfer from the ER to the mitochondria, which in turn stimulates mitochondrial function. nih.govmdpi.com Specifically, S1R agonists have been found to increase the activity of Complex I of the electron transport chain in a calcium-dependent manner. researchgate.net This targeted enhancement of Complex I activity can lead to improved mitochondrial respiratory capacity. nih.gov
The table below summarizes the observed effects of S1R agonists on mitochondrial respiration and ATP production from various studies.
| S1R Agonist | Model System | Observed Effects | Reference |
| PRE-084 | Zebrafish model of TDP43 proteinopathy | Ameliorated maximal mitochondrial respiration | nih.gov |
| Pridopidine | YAC128 HD mouse primary neurons, HD human neural stem cells | Increased mitochondrial respiration and ATP production | nih.govmdpi.com |
| Fluvoxamine (B1237835) | General | Promotes mitochondrial function by enhancing calcium influx and inducing ATP production | nih.gov |
| Generic S1R Agonists | Mouse mitochondria preparations | Increased Complex I activity | researchgate.net |
Modulation of Mitochondrial Reactive Oxygen Species (ROS) Levels
The role of S1R activation in modulating mitochondrial reactive oxygen species (ROS) is complex, with context-dependent effects. Under normal physiological conditions, some S1R agonists have been reported to increase mitochondrial ROS production. researchgate.netnih.gov This effect is thought to be a consequence of the enhanced Complex I activity, which can lead to electron leakage and the formation of superoxide (B77818) radicals. researchgate.net
However, in the context of pathological oxidative stress, S1R agonists consistently demonstrate a protective role by reducing excessive ROS levels. researchgate.netnih.gov For example, S1R agonists have been shown to decrease the increase in ROS induced by amyloid-β peptides. nih.gov This neuroprotective effect is attributed to the receptor's ability to counteract pathological oxidative stress. nih.govmedchemexpress.com The S1R agonist pridopidine has also been shown to rescue deficient antioxidant responses and reduce mitochondrial ROS levels in models of Huntington's disease. nih.gov This is achieved in part by normalizing the activity of mitochondrial complexes. nih.gov
The dual role of S1R in ROS modulation is highlighted in the following table:
| Condition | Effect of S1R Agonist | Mechanism | Reference |
| Physiological | Increased mitochondrial ROS | Enhancement of Complex I activity | researchgate.netnih.gov |
| Pathological (e.g., Aβ toxicity) | Decreased mitochondrial ROS | Attenuation of pathological oxidative stress, normalization of mitochondrial complex activity | nih.govnih.gov |
| Oxidative Insult (H2O2) | Rescue from increased ROS levels | S1R-mediated cytoprotection | nih.gov |
Autophagy and Lysosomal Function Regulation
S1R plays a crucial role in the regulation of autophagy, the cellular process for degrading and recycling damaged organelles and misfolded proteins.
Promotion of Autophagic Flux and Lysosomal Degradation
Activation of S1R by agonists has been shown to promote autophagic flux, which encompasses the entire process of autophagy from autophagosome formation to their fusion with lysosomes and the subsequent degradation of their contents. nih.gov For instance, the S1R agonist ANAVEX2-73 enhanced autophagic flux in human cell lines. nih.gov Similarly, the agonist PRE-084 was found to increase autophagic flux in fibroblasts from Wolfram syndrome patients. nih.gov The proper functioning of autophagy is critical for cellular homeostasis, and its impairment is a feature of several neurodegenerative diseases. researchgate.net
Modulation of Autophagy-Related Signaling Pathways (e.g., AMPK/mTOR)
S1R's influence on autophagy is mediated through key signaling pathways, notably the AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR) pathway. The AMPK/mTOR pathway is a central regulator of cellular autophagy. nih.gov Activation of S1R has been shown to enhance autophagy by modulating this pathway. nih.gov Specifically, S1R activation can lead to the phosphorylation and activation of AMPK and ULK1, while inhibiting the phosphorylation of mTOR. nih.gov The inhibition of mTOR, a major suppressor of autophagy, allows for the initiation of the autophagic process. mdpi.comnih.gov
Role in Mitophagy and Cellular Clearance Processes
Mitophagy, the selective autophagic clearance of damaged mitochondria, is also influenced by S1R. Impaired mitophagy has been observed in cells lacking S1R. nih.gov While S1R does not appear to alter the initial signaling for mitophagy involving PINK1/Parkin, it is crucial for the fusion step of the autophagosome with the lysosome. mdpi.com This suggests that S1R plays a vital role in the final stages of mitochondrial clearance, ensuring the removal of dysfunctional mitochondria and maintaining cellular health.
Modulation of Neurotrophic Factors and Neuronal Plasticity
S1R activation has been linked to the modulation of neurotrophic factors and the promotion of neuronal plasticity, which are essential for neuronal survival, growth, and the ability of the brain to adapt. S1R agonists have been shown to upregulate the expression and secretion of brain-derived neurotrophic factor (BDNF). nih.govfrontiersin.org For example, the S1R agonist PRE-084 increased the levels of BDNF in the gray matter of mice. medchemexpress.com BDNF, in turn, activates signaling pathways like PI3K/Akt and MAPK/ERK, which are critical for promoting neuronal survival and synaptic plasticity. mdpi.com
Furthermore, S1R activation can enhance synaptic plasticity through mechanisms that include the potentiation of NMDA receptor activity and the stabilization of dendritic spines. frontiersin.orgresearchgate.net The S1R agonist pridopidine has been shown to promote neurotrophic signaling via BDNF, ERK, and AKT pathways. frontiersin.org This modulation of neurotrophic signaling and synaptic function underscores the therapeutic potential of S1R agonists in conditions associated with neuronal loss and cognitive decline.
Enhancement of Brain-Derived Neurotrophic Factor (BDNF) Expression and Secretion
Activation of the Sigma-1 receptor by agonists is a recognized mechanism for promoting neuronal survival and plasticity, partly through the upregulation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF). frontiersin.orgnih.gov S1R agonists have been demonstrated to increase the expression and secretion of BDNF in various in vitro and in vivo models. frontiersin.orgacs.org For instance, treatment with S1R agonists in astrocyte cultures and other cell lines leads to a notable increase in released BDNF. mdpi.combiorxiv.org This effect is crucial as BDNF is vital for neuronal survival, function, and endogenous repair mechanisms in the nervous system. arvojournals.org
The mechanisms underlying this enhancement are multifaceted. S1R activation can stabilize the Inositol 1,4,5-trisphosphate receptor (IRE1), which in turn enhances the splicing and activation of X-box binding protein 1 (XBP1), a pathway shown to increase BDNF expression within neurons. nih.gov Furthermore, S1R activation can stimulate the transcription of BDNF via the cyclic AMP-responsive element-binding protein (CREB). mdpi.com Overexpression of S1R has also been shown to promote the maturation of precursor BDNF (proBDNF) and its subsequent extracellular secretion. arvojournals.org This modulation of BDNF processing at a post-translational stage highlights a direct regulatory role for S1R. mdpi.com
Promotion of Neurite Outgrowth and Synaptic Plasticity
S1R agonists play a significant role in fostering neurite outgrowth and enhancing synaptic plasticity, processes fundamental to learning, memory, and neuronal repair. frontiersin.orgtandfonline.com The activation of S1R promotes these effects through both BDNF-dependent and independent pathways. acs.org The increased secretion of BDNF, as previously discussed, directly stimulates its cognate receptor, Tropomyosin receptor kinase B (TrkB), activating downstream signaling cascades like PI3K/Akt and MAPK/ERK that are essential for neuronal growth and synaptic function. nih.gov
In addition to promoting BDNF signaling, S1R activation can directly influence synaptic functions. Studies using PC12 cells, a common model for neuronal differentiation, have shown that various S1R ligands facilitate Nerve Growth Factor (NGF)-induced neurite sprouting. nih.gov S1R activation also synergistically enhances neurogenesis induced by other growth factors, such as epidermal growth factor (EGF) and glial cell-derived neurotrophic factor (GDNF). nih.gov Furthermore, S1R is implicated in the modulation of ion channels and neurotransmitter receptors that are critical for synaptic strength and excitability, thereby contributing to the structural and functional plasticity of neurons. frontiersin.orgtandfonline.com
Oxidative Stress Response Modulation
Reduction of Reactive Oxygen Species Production
S1R agonist 2 (hydrochloride) exhibits neuroprotective properties by mitigating the detrimental effects of oxidative stress, including the reduction of reactive oxygen species (ROS) production. medchemexpress.commedchemexpress.com Oxidative stress, characterized by an imbalance between ROS generation and the cell's ability to detoxify these reactive products, is a key contributor to neuronal damage in various neurological disorders. nih.gov Activation of S1R has been shown to be an effective strategy for counteracting oxidative stress by decreasing ROS levels. nih.gov For example, S1R agonists can attenuate the production of ROS and other reactive species like nitric oxide (NO). acs.orgnih.gov While S1R agonists have been observed to transiently increase mitochondrial ROS under physiological conditions by enhancing Complex I activity, they protect against pathological oxidative stress, such as that induced by amyloid-beta peptides. researchgate.net
Regulation of Cellular Antioxidant Defense Systems (e.g., Nrf2)
A key mechanism through which S1R activation combats oxidative stress is the modulation of endogenous antioxidant defense systems, notably through the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a primary transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. clinsurggroup.us
Under conditions of oxidative stress, S1R activation can enhance Nrf2 signaling. nih.gov Studies have shown that S1R activation by agonists increases the levels of Nrf2 and its subsequent translocation to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. nih.govresearchgate.netmdpi.com This leads to the upregulated expression of antioxidant enzymes. mdpi.com For example, treatment with the S1R agonist PRE-084 has been shown to increase the mRNA levels of Nrf2 and key antioxidant genes within the glutathione-based system, such as glutamate-cysteine ligase catalytic subunit (GCLC). nih.gov Conversely, the absence or silencing of S1R is associated with decreased expression and activity of Nrf2, leading to increased ROS formation. frontiersin.org
| Condition | Effect of S1R Agonist | Key Nrf2-Related Genes Affected | Reference |
|---|---|---|---|
| Physiological and Stress Conditions | Enhances Nrf2 gene expression | Nrf2, GCLC, GCLM, PGD, KEAP1a | nih.gov |
| Retinal Cells | Upregulates Nrf2 expression and Nrf2-ARE binding | Nrf2 and other antioxidant genes | mdpi.com |
| COS Cells | Mediates activation of the Antioxidant Response Element (ARE) | NQO1, SOD1 | researchgate.net |
Interaction with Neurotransmitter Systems and Associated Receptors
Modulation of Glutamatergic System Activity and Excitotoxicity (e.g., NMDA receptors)
S1R agonist 2 (hydrochloride) provides neuroprotection in part by modulating the glutamatergic system and mitigating excitotoxicity, a pathological process where excessive stimulation by the neurotransmitter glutamate (B1630785) leads to neuronal damage and death. medchemexpress.commedchemexpress.com A primary target in this process is the N-methyl-D-aspartate (NMDA) receptor. acs.org
S1R activation has a complex and context-dependent modulatory effect on NMDA receptors. frontiersin.org On one hand, S1R activation can enhance NMDA receptor activity, which is important for physiological processes like long-term potentiation (LTP) and synaptic plasticity. frontiersin.org It can facilitate the transport of NMDA receptors to the plasma membrane and increase the expression of subunits like GluN2A and GluN2B. nih.gov On the other hand, S1R activation is protective against pathological over-activation of these receptors. acs.orgoup.com By preventing excessive Ca2+ influx through NMDA receptors during excitotoxic conditions, S1R agonists help maintain calcium homeostasis and prevent downstream apoptotic cascades. acs.orgmdpi.com This suggests that S1R acts to stabilize NMDA receptor function, promoting its beneficial roles in synaptic plasticity while preventing the switch to a neurotoxic cascade. frontiersin.org
| System/Condition | Effect of S1R Activation | Mechanism | Reference |
|---|---|---|---|
| Synaptic Plasticity | Enhances NMDA receptor function | Promotes transport of NMDA receptors to the membrane; increases subunit expression. | frontiersin.orgnih.gov |
| Excitotoxicity | Protects against NMDA-induced neurotoxicity | Prevents excessive Ca2+ influx; reduces glutamate release. | medchemexpress.comacs.org |
| Cannabinoid Interaction | Dampens NMDA receptor activity | Maintains negative control over NMDA receptors, preventing hypofunction. | oup.com |
Based on a comprehensive review of available scientific literature, there is no specific information detailing the influence of the compound "S1R agonist 2 (hydrochloride)" on monoaminergic neurotransmission.
Research has characterized S1R agonist 2 (hydrochloride), also identified as Compound 8b in some commercial contexts, as a selective sigma-1 receptor (S1R) agonist with high affinity. medchemexpress.com Its binding affinity (Ki) for the S1R is 1.1 nM, and it shows 80-fold selectivity over the sigma-2 receptor (S2R), for which its Ki is 88 nM. medchemexpress.com Studies have focused on its neuroprotective capabilities, noting its efficacy against reactive oxygen species (ROS) and N-methyl-D-aspartate (NMDA)-induced neurotoxicity. medchemexpress.com
However, dedicated studies investigating its specific effects on the dopaminergic, serotonergic, or noradrenergic pathways are not present in the reviewed literature. While the broader class of S1R agonists is known to modulate monoaminergic systems, extrapolating these general effects to S1R agonist 2 (hydrochloride) without direct evidence would be speculative. medchemexpress.comrug.nlnih.gov The available data on this specific compound does not extend to its molecular and cellular mechanisms concerning monoamine release, receptor interaction, or transporter function.
Therefore, a detailed article on the influence of S1R agonist 2 (hydrochloride) on monoaminergic neurotransmission cannot be generated at this time due to the absence of specific research findings on this topic.
Preclinical Therapeutic Investigations and Disease Modeling
Neurodegenerative Disorders
S1R agonists have demonstrated potential neuroprotective effects across a spectrum of neurodegenerative diseases by modulating key pathological mechanisms such as protein misfolding, mitochondrial dysfunction, oxidative stress, and neuroinflammation. mdpi.com
In preclinical models of Alzheimer's disease (AD), S1R agonists have shown promise in mitigating hallmark pathologies. The S1R agonist blarcamesine (B1667132) has demonstrated preliminary efficacy in patients with AD. nih.govnih.gov Studies using various S1R agonists have reported improvements in cognitive impairments in animal models. nih.gov For instance, the selective S1R agonist PRE-084 has been shown to alleviate learning impairments induced by amyloid-beta (Aβ) peptides. biorxiv.org It has also been found to moderate the adverse behavioral effects of Aβ by reducing neurotoxicity-induced cell death. mdpi.com
Another S1R agonist, AF710B, was found to reduce the number of amyloid plaques and astrogliosis in the hippocampus of a transgenic mouse model. nih.gov Similarly, the S1R modulator OZP002 prevented cognitive deficits in animal memory tests. nih.govd-nb.info Donepezil, a drug with S1R agonist activity, has been shown to reduce brain Aβ accumulation and antagonize the suppressive effects of Aβ on long-term potentiation. mdpi.com Furthermore, fluvoxamine (B1237835), another compound with S1R agonist properties, has been shown to reduce Aβ production and cognitive decline in AD models. mdpi.com
Table 1: Effects of S1R Agonists in Alzheimer's Disease Models
| S1R Agonist | Model | Key Findings |
|---|---|---|
| Blarcamesine (ANAVEX2-73) | Human (preliminary) | Preliminary evidence of efficacy. nih.govnih.gov |
| PRE-084 | Aβ-injected mice | Mitigated learning impairments and behavioral deficits; reduced neurotoxicity. biorxiv.orgmdpi.com |
| AF710B | Transgenic mice | Reduced amyloid plaques and astrogliosis. nih.gov |
| OZP002 | Scopolamine, Aβ-injected mice | Prevented cognitive deficits. nih.govd-nb.info |
| Donepezil | Animal models | Reduced Aβ accumulation; antagonized Aβ effects on LTP. mdpi.com |
| Fluvoxamine | Animal models | Reduced Aβ production and cognitive decline. mdpi.com |
In models of Parkinson's disease (PD), activation of S1R has been shown to protect dopaminergic neurons and counteract the accumulation of alpha-synuclein. mdpi.com S1R knockout mice exhibit age-related motor abnormalities and degeneration of dopaminergic neurons. d-nb.inforesearchgate.net
The S1R agonist PRE-084 has demonstrated efficacy in preserving dopaminergic neurons and providing neuroprotection from MPTP-induced neuronal damage. mdpi.com In 6-hydroxydopamine-lesioned mice, PRE-084 induced motor recovery, protected neurons, and reduced neuroinflammation. researchgate.net Another S1R agonist, pridopidine (B1678097), improved motor deficits in preclinical PD models by increasing the number of dopaminergic neurons and upregulating neurotrophic factors like GDNF and BDNF. mdpi.com Meclofenoxate hydrochloride has also been shown to prevent neuronal death and synaptic damage, and improve motor function in PD mice, with its effects potentially mediated through interaction with S1R. nih.gov
Table 2: Effects of S1R Agonists in Parkinson's Disease Models
| S1R Agonist | Model | Key Findings |
|---|---|---|
| PRE-084 | MPTP-induced, 6-hydroxydopamine-lesioned mice | Preserved dopaminergic neurons; induced motor recovery; neuroprotection. mdpi.comresearchgate.net |
| Pridopidine | Preclinical PD models | Improved motor deficits; increased dopaminergic neurons; upregulated GDNF and BDNF. mdpi.com |
| Meclofenoxate hydrochloride | PD mice | Prevented neuronal death and synaptic damage; improved motor function. nih.gov |
S1R is highly expressed in motor neurons, and mutations in the S1R gene have been linked to ALS. frontiersin.orgmdpi.com In ALS models, S1R activation helps prevent the loss of motor neurons. mdpi.com
The S1R agonist PRE-084 has been shown to improve locomotor function and motor neuron survival in mutant SOD1-G93A ALS mice, a commonly used model for the disease. frontiersin.orgnih.govnih.govresearchgate.net It also demonstrated efficacy in the wobbler mouse model of spontaneous motor neuron degeneration. frontiersin.orgnih.govresearchgate.net Chronic treatment with PRE-084 increased levels of BDNF, improved motor neuron survival, and ameliorated locomotor performance. nih.govresearchgate.net The novel S1R agonist EST79232 also significantly increased motor neuron survival in three different models of motor neuron degeneration, including the SOD1G93A mouse model. mdpi.com Another agonist, SA4503, has also been shown to be neuroprotective in SOD1G93A mice. frontiersin.org
Table 3: Effects of S1R Agonists in Amyotrophic Lateral Sclerosis (ALS) Models
| S1R Agonist | Model | Key Findings |
|---|---|---|
| PRE-084 | SOD1-G93A mice, Wobbler mice | Improved locomotor function and motor neuron survival; increased BDNF. frontiersin.orgnih.govnih.govresearchgate.net |
| EST79232 | SOD1-G93A mice, other MN degeneration models | Increased motor neuron survival. mdpi.com |
| SA4503 | SOD1-G93A mice | Neuroprotective effects. frontiersin.org |
In preclinical models of Huntington's disease (HD), S1R activation has been shown to prevent the degeneration of the striatum by relieving endoplasmic reticulum (ER) stress and stimulating neurotrophic proteins. mdpi.com Mitochondrial dysfunction is a key pathological feature of HD. preprints.org
The selective S1R agonist pridopidine has demonstrated protective effects on mitochondrial function in human and mouse HD models. nih.gov It restored the antioxidant response and decreased levels of reactive oxygen species within the mitochondria. preprints.orgnih.gov Pridopidine also improved motor coordination in YAC128 HD mice. nih.gov Furthermore, it has been shown to restore dysregulated ER Ca2+ signaling and enhance spine density in HD neurons. mdpi.com
Table 4: Effects of S1R Agonists in Huntington's Disease (HD) Models
| S1R Agonist | Model | Key Findings |
|---|---|---|
| Pridopidine | YAC128 mice, human HD models | Improved mitochondrial function; restored antioxidant response; improved motor coordination; restored Ca2+ signaling. preprints.orgnih.govmdpi.com |
In animal models of multiple sclerosis (MS), S1R agonists have been found to attenuate the clinical course of the disease. mdpi.compreprints.org The neuroprotective mechanism in MS models appears to involve the preservation of oligodendroglia from apoptosis and reactive oxygen species. mdpi.compreprints.org
The S1R agonist blarcamesine has been shown to provide protection for oligodendrocytes and their precursors. researchgate.netnih.gov The selective S1R agonist RC-33 promoted neurite elongation in a rat dorsal root ganglia experimental model. researchgate.netnih.gov Fluvoxamine treatment decreased disease severity in an animal model of MS by reducing levels of the pro-inflammatory cytokine IFN-γ and decreasing demyelination. mdpi.com
Table 5: Effects of S1R Agonists in Multiple Sclerosis (MS) Models
| S1R Agonist | Model | Key Findings |
|---|---|---|
| Blarcamesine (ANAVEX2-73) | MS models | Protected oligodendrocytes and their precursors. researchgate.netnih.gov |
| RC-33 | Rat dorsal root ganglia | Promoted neurite elongation. researchgate.netnih.gov |
| Fluvoxamine | Animal model of MS | Decreased disease severity; reduced neuroinflammation and demyelination. mdpi.com |
Fragile X syndrome (FXS) is a genetic disorder that causes intellectual disability and behavioral challenges. nih.gov The S1R agonist blarcamesine has been investigated in a murine model of FXS. nih.govnih.govresearchgate.netresearchgate.net
Administration of blarcamesine to FXS mice led to the normalization of key neurobehavioral phenotypes, including hyperactivity in the open field test and deficits in contextual fear conditioning (associative learning). nih.govnih.govresearchgate.netresearchgate.net Improvements were also observed in marble-burying behavior, which is indicative of reduced anxiety and perseverative behavior. nih.govnih.govresearchgate.net Furthermore, blarcamesine treatment restored levels of BDNF in the hippocampus. nih.govnih.govresearchgate.net
Table 6: Effects of S1R Agonists in Fragile X Syndrome Models
| S1R Agonist | Model | Key Findings |
|---|---|---|
| Blarcamesine (ANAVEX2-73) | FXS mice | Normalized hyperactivity and associative learning deficits; improved anxiety/perseverative behavior; restored hippocampal BDNF levels. nih.govnih.govresearchgate.netresearchgate.net |
Traumatic Brain Injury Models
The role of the sigma-1 receptor (S1R) in traumatic brain injury (TBI) models is complex, with studies indicating both beneficial and potentially detrimental effects depending on the context and timing of S1R modulation. Some research suggests that S1R agonism can lead to improved neurological function, restoration of blood flow, and decreased brain edema following a TBI. nih.gov For instance, S1R agonists like PRE-084 have been shown to positively impact learning and memory in animal models of traumatic brain injuries. mdpi.comresearchgate.net Conversely, one study reported that mice lacking sigma receptors exhibited better long-term neurological outcomes, including improved coordination and fewer neurological deficits a year after the injury. nih.gov This suggests a biphasic effect, where acute activation may be beneficial, while prolonged activation could be less favorable. nih.gov The S1R is considered a therapeutic target for TBI, with agonists being investigated for their potential to attenuate the clinical course of the injury. researchgate.netnih.gov
Ischemic Injury Models (e.g., stroke, myocardial ischemia-reperfusion)
In preclinical models of ischemic injury, such as stroke and myocardial ischemia-reperfusion, activation of the sigma-1 receptor has shown considerable promise for neuroprotection and tissue preservation. S1R agonists have been found to reduce infarct size, improve long-term outcomes, and promote functional recovery in animal models of ischemic stroke. nih.govmdpi.comnih.gov
One of the key mechanisms underlying these benefits is the modulation of the blood-brain barrier (BBB). S1R agonists like PRE-084 have demonstrated the ability to attenuate BBB damage by increasing levels of glia-derived neurotrophic factor (GDNF) and restoring the expression of the tight junction protein Occludin. nih.gov Furthermore, S1R activation appears to improve pericyte attachment, which is crucial for BBB stability. nih.gov
Several S1R agonists have been investigated in this context. For example, fluvoxamine, a selective serotonin (B10506) reuptake inhibitor and S1R agonist, has been studied in a rat model of focal cerebral ischemia. nih.gov Similarly, dimemorfan, another S1R agonist, significantly reduced infarct size and suppressed inflammatory markers and oxidative stress when administered before or during reperfusion in a rat stroke model. nih.gov The neuroprotective effects of S1R agonists are also linked to the upregulation of anti-apoptotic proteins like Bcl-2 and the modulation of endoplasmic reticulum (ER) stress responses. nih.govresearchgate.net In models of myocardial ischemia-reperfusion, S1R activation has been shown to be cardioprotective. mdpi.comnih.gov For instance, the S1R agonist fluvoxamine was found to ameliorate ischemic cardiac damage. nih.govsemmelweis.hu Chronic stimulation of S1R with fluvoxamine in a post-infarction heart failure model led to recovered cardiac function and reduced ventricular remodeling. mdpi.com Another S1R agonist, fabomotizole (B1666629) hydrochloride, demonstrated anti-arrhythmic and anti-fibrillation activity, reducing the ischemic area after myocardial infarction. mdpi.com
| S1R Agonist | Ischemic Model | Observed Effects | Reference |
| PRE-084 | Ischemic Stroke | Promoted recovery of white matter, decreased demyelination, increased myelination factors, attenuated blood-brain barrier damage. nih.gov | nih.gov |
| Ulinastatin, Oxeladin, PRE-084 | Post-stroke models | Improved cognitive function by rescuing BDNF through the NR2A-CaMKIV-TORC1 pathway. nih.gov | nih.gov |
| TS-157 | Ischemic Stroke | Induced neurite outgrowth through upregulation of phosphorylated ERK. nih.gov | nih.gov |
| Dexmedetomidine | Ischemic Stroke | Attenuated blood-brain barrier damage by increasing GDNF and restoring Occludin expression. nih.gov | nih.gov |
| Fluvoxamine | Focal Cerebral Ischemia (rat) | Investigated for its impact on ischemic injury. nih.gov | nih.gov |
| Dimemorfan | Ischemic Stroke (rat) | Reduced infarct size, decreased inflammatory markers, and reduced oxidative/nitrosative stress. nih.gov | nih.gov |
| Comp-AD (aniline derivative) | Ischemic Stroke (mouse) | Improved functional recovery and reduced infarct volume by modulating ER stress. nih.gov | nih.gov |
| Fluvoxamine | Myocardial Ischemia-Reperfusion | Ameliorated ischemic cardiac damage; recovered cardiac function and reduced ventricular remodeling in heart failure model. mdpi.comnih.govsemmelweis.hu | mdpi.comnih.govsemmelweis.hu |
| Fabomotizole hydrochloride | Myocardial Infarction | Reduced ischemic area and prevented development of chronic heart failure. mdpi.com | mdpi.com |
Wolfram Syndrome Models (e.g., autophagy regulation)
Wolfram syndrome is a rare genetic disorder characterized by neurodegeneration and is caused by mutations in the WFS1 gene, which codes for the protein wolframin. nih.govresearchgate.net This protein is crucial for the stability of mitochondria-associated ER membranes (MAMs) and calcium transfer between the ER and mitochondria. nih.gov In preclinical models of Wolfram syndrome, activation of the sigma-1 receptor has been shown to alleviate disease symptoms by addressing the underlying cellular dysfunction. nih.govresearchgate.net
Studies have demonstrated that S1R agonists, such as PRE-084, can counteract the functional alterations in MAMs caused by wolframin deficiency. nih.govresearchgate.net Specifically, PRE-084 restored calcium ion transfer and mitochondrial respiration in vitro. nih.govresearchgate.net This restoration of cellular function was associated with the correction of increased autophagy and mitophagy, which are impaired in Wolfram syndrome. nih.govresearchgate.net In both zebrafish and mouse models of the disease, treatment with the S1R agonist led to an alleviation of behavioral symptoms. nih.govresearchgate.net Furthermore, the involvement of S1R in mediating the protective effect of autophagy was confirmed in fibroblasts from Wolfram syndrome patients, where PRE-084 treatment increased autophagic flux. researchgate.net These findings suggest that targeting S1R to boost MAM function could be a viable therapeutic strategy for Wolfram syndrome. mdpi.comnih.govpreprints.org
| S1R Agonist | Wolfram Syndrome Model | Key Findings | Reference |
| PRE-084 | Zebrafish and mouse models; Patient-derived fibroblasts | Restored ER-mitochondria calcium transfer and mitochondrial respiration, corrected increased autophagy and mitophagy, alleviated behavioral symptoms, increased autophagic flux. nih.govresearchgate.net | nih.govresearchgate.net |
Pain and Nociception Models
Neuropathic Pain Models
The sigma-1 receptor is significantly implicated in the modulation of neuropathic pain, and S1R antagonists have shown considerable analgesic potential in various preclinical models. nih.gov Upregulation of S1R expression in the spinal cord is observed during the induction phase of neuropathic pain. nih.gov S1R antagonists are believed to exert their effects by influencing multiple ion channels and receptors involved in pain signaling. nih.gov
In models of central neuropathic pain, such as spinal cord injury, the S1R antagonist E-52862 (also known as S1RA or MR309) has been shown to alleviate mechanical allodynia and thermal hyperalgesia. explorationpub.com Similarly, in peripheral nerve injury models, including those induced by paclitaxel (B517696) and partial sciatic nerve ligation, S1R knockout mice showed resistance to developing neuropathic pain symptoms. explorationpub.comfrontiersin.org The S1R antagonist E-52862 has also demonstrated efficacy in ameliorating oxaliplatin-induced peripheral neuropathy in patients. nih.gov
Recent research has focused on developing novel S1R antagonists. For example, the compound (R/S)-RC-752 effectively alleviated pain in both the formalin test and the spinal nerve ligation model. nih.govmdpi.com Another novel S1R antagonist, CM-304, dose-dependently reduced allodynia in chronic nerve constriction injury and cisplatin-induced neuropathic pain models. frontiersin.org Furthermore, the bispecific compound WLB-73502, which acts as both an S1R antagonist and a partial mu-opioid receptor agonist, has shown superior efficacy against neuropathic pain compared to morphine and oxycodone. nih.gov
| S1R Modulator | Neuropathic Pain Model | Observed Effects | Reference |
| E-52862 (S1RA/MR309) | Spinal cord injury, Paclitaxel-induced neuropathy, Partial sciatic nerve ligation, Oxaliplatin-induced peripheral neuropathy | Alleviated mechanical allodynia and thermal hyperalgesia. nih.govexplorationpub.com | nih.govexplorationpub.com |
| (R/S)-RC-752 | Formalin test, Spinal nerve ligation | Effectively alleviated pain. nih.govmdpi.com | nih.govmdpi.com |
| CM-304 | Chronic nerve constriction injury, Cisplatin-induced neuropathy | Dose-dependently reduced allodynia. frontiersin.org | frontiersin.org |
| WLB-73502 | Spared Nerve Injury (SNI) | Superior antinociceptive efficacy compared to morphine and oxycodone. nih.gov | nih.gov |
| PW507 | Streptozotocin (STZ)-induced diabetic neuropathy | Attenuated mechanical allodynia and thermal hyperalgesia with repeated dosing. acs.org | acs.org |
Inflammatory Pain Models
In preclinical models of inflammatory pain, sigma-1 receptor antagonists have demonstrated significant antinociceptive effects. The compound S1RA (E-52862) has been investigated in well-characterized models of acute and chronic inflammatory pain, namely carrageenan- and complete Freund's adjuvant (CFA)-induced inflammation. nih.gov
In these models, S1RA was found to fully reverse both mechanical and thermal hypersensitivity. nih.gov Notably, the antinociceptive effect of S1RA in the carrageenan model was not associated with a reduction in paw edema, suggesting that its analgesic action is not primarily due to an anti-inflammatory (anti-edema) effect. nih.gov This is in contrast to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and celecoxib, which did reduce paw volume. nih.gov The efficacy of S1RA was absent in S1R knockout mice, confirming the involvement of the sigma-1 receptor in its mechanism of action. nih.gov
The novel S1R antagonist CM-304 also produced antinociception in the formalin paw assay of inflammatory pain. frontiersin.org Similarly, the bispecific compound WLB-73502, which combines S1R antagonism with partial mu-opioid receptor agonism, exerted full antinociceptive efficacy in the carrageenan-induced inflammatory pain model. nih.gov
| S1R Antagonist | Inflammatory Pain Model | Key Findings | Reference |
| S1RA (E-52862) | Carrageenan-induced inflammation, Complete Freund's Adjuvant (CFA)-induced inflammation | Fully reversed mechanical and thermal hypersensitivity without significant anti-edema effects. nih.gov | nih.gov |
| CM-304 | Formalin paw assay | Produced antinociception. frontiersin.org | frontiersin.org |
| WLB-73502 | Carrageenan-induced inflammation | Exerted full antinociceptive efficacy. nih.gov | nih.gov |
Chemotherapy-Induced Peripheral Neurotoxicity Models
Chemotherapy-induced peripheral neuropathy (CIPN) is a common and debilitating side effect of many anticancer drugs. nih.gov The sigma-1 receptor has been identified as a promising target for mitigating this condition. nih.gov S1R antagonists, in particular, have shown potential in counteracting CIPN. nih.gov
The S1R antagonist MR309 (E-52862) has been investigated for its neuroprotective effects against oxaliplatin-induced peripheral neuropathy (OIN). nih.gov Preclinical studies demonstrated its analgesic activity in animal models of OIN. nih.gov This led to a phase II clinical trial where MR309 was shown to decrease acute OIN by reducing cold hypersensitivity and also pointed to an amelioration of chronic OIN. nih.gov The mechanism is thought to involve the modulation of voltage-gated potassium channels, thereby reversing the axonal hyperexcitability associated with acute oxaliplatin (B1677828) neurotoxicity. nih.gov
In a mouse model of oxaliplatin-induced neuropathy, S1R antagonists were found to reduce the activity of the TRPA1 channel, which is implicated in the painful symptoms, and prevent mechanical and cold hypersensitivity. oup.com The novel S1R antagonist CM-304 has also been shown to reduce allodynia in a cisplatin-exposure model of neuropathic pain. frontiersin.org
| S1R Antagonist | CIPN Model | Observed Effects | Reference |
| MR309 (E-52862) | Oxaliplatin-induced peripheral neuropathy (OIN) | Preclinical analgesic activity; reduced acute and pointed to amelioration of chronic OIN in a clinical trial. nih.gov | nih.gov |
| S1R Antagonists (general) | Oxaliplatin-induced neuropathy (mouse) | Reduced TRPA1 activity and prevented painful mechanical and cold symptoms. oup.com | oup.com |
| CM-304 | Cisplatin-induced neuropathy | Reduced allodynia. frontiersin.org | frontiersin.org |
Osteoarthritis Pain Models
The sigma-1 receptor (S1R) has been identified as a target for modulating pain in various conditions, including osteoarthritis (OA). explorationpub.comexplorationpub.com While much of the research in OA models has focused on the analgesic effects of S1R antagonists, studies involving S1R agonists provide insight into the receptor's role in pain pathways. explorationpub.comresearchgate.net For instance, the S1R agonist PRE-084 has been shown to promote mechanical allodynia in animals when the nociceptive system has been primed. researchgate.net
In contrast, studies with S1R antagonists like E-52862 have demonstrated a reduction in mechanical hypersensitivity in mice with mono-iodoacetate (MIA)-induced osteoarthritis. frontiersin.orgresearchgate.netnih.gov This antagonist was also found to alleviate cognitive deficits and depressive-like behaviors associated with chronic OA pain. frontiersin.orgresearchgate.net These effects are linked to the central modulation of glial cell activity rather than changes in the cartilage itself. frontiersin.orgresearchgate.net The blockade of S1R appears to offer a protective role against the long-term memory impairment that can be produced by chronic pain. frontiersin.org
| Preclinical Model | Compound Type | Key Findings | Reference |
| Mono-iodoacetate (MIA)-induced Osteoarthritis (Mouse) | S1R Antagonist (E-52862) | Inhibited mechanical hypersensitivity, cognitive deficits, and depressive-like states. frontiersin.orgresearchgate.net | frontiersin.orgresearchgate.net |
| Primed Nociceptive System (Animal) | S1R Agonist (PRE-084) | Promoted mechanical allodynia. researchgate.net | researchgate.net |
Psychiatric Disorder Models (Preclinical Behavioral Studies)
Depression Models
S1R agonists have demonstrated antidepressant-like activity in several preclinical models of depression. nih.gov The interest in S1R ligands for treating depression stems from the observation that several existing antidepressant medications exhibit affinity for S1R sites. frontiersin.org The selective S1R agonist PRE-084 was found to reduce depressive-like behavior in mice that had undergone adrenalectomy, although it had no effect in naive animals. frontiersin.org
In studies using chronic unpredictable mild stress in rats, which induces behaviors like despair (measured by increased immobility in the forced swim test) and anhedonia (measured by decreased sucrose (B13894) consumption), chronic treatment with S1R agonists such as SA4503 and fluvoxamine successfully abolished these negative behavioral effects. nih.gov The antidepressant-like effects of S1R agonists may be linked to their ability to modulate neurogenesis and neuroplasticity. nih.govtandfonline.com For example, fluvoxamine has been shown to improve nerve growth factor (NGF)-induced neurite outgrowth via S1R activation. nih.gov
| Preclinical Model | S1R Agonist | Key Findings | Reference |
| Chronic Unpredictable Mild Stress (Rat) | SA4503, Fluvoxamine | Abolished despair and anhedonic behaviors. nih.gov | nih.gov |
| Adrenalectomized Mice | PRE-084 | Reduced depressive-like behavior. frontiersin.org | frontiersin.org |
| Forced Swim Test / Tail Suspension Test (Mouse) | Dipentylammonium | Showed antidepressant-like activity, which was reversed by an S1R antagonist. nih.gov | nih.gov |
Anxiety Models
The activation of S1R has been linked to anxiolytic effects in preclinical studies. researchgate.net Research indicates that mice lacking the S1R gene exhibit anxiety-like behaviors. researchgate.net Conversely, S1R activation appears to prevent the development of such behaviors. researchgate.net
The S1R agonist fabomotizole has demonstrated anxiolytic-like effects in the elevated plus-maze test in mice. researchgate.net This effect was blocked by the co-administration of S1R antagonists, confirming the involvement of the S1R in its mechanism of action. researchgate.net Another S1R agonist, ANAVEX2-73 (blarcamesine), was shown to improve performance in the marble-burying test, a behavioral paradigm used to assess anxiety and perseverative behavior in mice. nih.gov
| Preclinical Model | S1R Agonist | Key Findings | Reference |
| Elevated Plus Maze (Mouse) | Fabomotizole | Produced an anxiolytic-like effect, blocked by S1R antagonists. researchgate.net | researchgate.net |
| Marble-Burying Test (Mouse) | ANAVEX2-73 (blarcamesine) | Improved performance, suggesting reduced anxiety/perseverative behavior. nih.gov | nih.gov |
Schizophrenia-Related Cognitive Deficits
S1R activation has been proposed as a therapeutic strategy for addressing the cognitive impairments associated with schizophrenia. frontiersin.orgmdpi.com In animal models, S1R activation has been shown to reduce these cognitive deficits. frontiersin.org
One common preclinical model involves using drugs like phencyclidine (PCP) to induce schizophrenia-like cognitive deficits in animals. The S1R agonist fluvoxamine has been shown to improve these PCP-induced cognitive impairments, an effect that is independent of its serotonergic activity. mdpi.com This suggests that direct S1R agonism contributes to the amelioration of these deficits. mdpi.com
| Preclinical Model | S1R Agonist | Key Findings | Reference |
| Phencyclidine (PCP)-induced Cognitive Deficit Model | Fluvoxamine | Improved cognitive deficits. mdpi.com | mdpi.com |
| General Schizophrenia Models | S1R Agonists | S1R activation reduced cognitive deficits. frontiersin.org | frontiersin.org |
Other Preclinical Disease Models
Sepsis-Induced Acute Kidney Injury Models
Preclinical research points to a significant role for the S1R in the pathophysiology of sepsis-induced acute kidney injury (AKI). nih.govresearchgate.net Studies have observed that S1R levels are significantly reduced in both human patients with sepsis and sepsis-AKI and in in-vitro models. nih.govresearchgate.netresearchgate.net
In an in-vitro model using human kidney (HK-2) cells induced by lipopolysaccharide (LPS) to mimic sepsis-AKI, overexpression of S1R led to several protective effects. nih.govresearchgate.netresearchgate.net Specifically, S1R activation promoted the proliferation of these kidney cells while inhibiting apoptosis. researchgate.netresearchgate.net Furthermore, S1R enhanced autophagy, a cellular recycling process that can be protective, by modulating the AMPK/mTOR signaling pathway. researchgate.netresearchgate.net These findings suggest that S1R activation could be a therapeutic target to mitigate kidney damage in sepsis. nih.govresearchgate.netmdpi.com
| Preclinical Model | Manipulation | Key Findings | Reference |
| Lipopolysaccharide (LPS)-induced HK-2 cells (in-vitro sepsis-AKI model) | S1R Overexpression | Promoted cell proliferation, inhibited apoptosis, and enhanced autophagy. nih.govresearchgate.netresearchgate.net | nih.govresearchgate.netresearchgate.net |
| Sepsis and Sepsis-AKI Patients | Measurement of S1R levels | S1R levels were found to be significantly reduced. nih.govresearchgate.net | nih.govresearchgate.net |
Cancer Cell Biology Models (e.g., energy metabolism, proliferation, apoptosis)
The sigma-1 receptor (S1R) is increasingly recognized for its significant role in cancer cell biology, particularly in modulating energy metabolism, proliferation, and apoptosis. nih.govnih.gov S1R is highly expressed in a variety of cancer types, including prostate, colon, melanoma, breast, and lung cancers. nih.gov This overexpression often correlates with the aggressiveness of the tumor. mdpi.com
Activation of S1R by agonists has been shown to increase mitochondrial bioenergetics in cancer cells, shifting their reliance away from aerobic glycolysis. nih.gov This modulation of energy metabolism is a critical aspect of cancer cell survival and adaptation. nih.govnih.gov The S1R acts as a pluripotent modulator, influencing numerous cellular pathways through protein-protein interactions. mdpi.comfrontiersin.org
The role of S1R in cancer cell proliferation and apoptosis is complex and can be ligand-dependent. frontiersin.org Generally, S1R agonists are considered to have pro-survival effects. frontiersin.org For instance, some studies have shown that S1R agonists can attenuate caspase-dependent apoptosis induced by S1R antagonists. nih.govnih.gov This suggests that in some cancer cells, S1R may be in a constitutively active state that promotes cell survival. nih.gov
Conversely, other research indicates that S1R activation can lead to an inhibition of proliferation and cell cycle arrest in the G1 phase in certain cancer cell lines, such as lung cancer and leukemia. mdpi.com This effect is mediated by the functional coupling of S1R with volume-regulated chloride channels, highlighting the receptor's role in regulating cell volume, a key factor in cell cycle progression and apoptosis. mdpi.com Furthermore, overexpression of S1R in a hepatoblastoma cell line resulted in inhibited cell proliferation and migration, alongside the induction of apoptosis. mdpi.com
The intricate involvement of S1R in calcium (Ca2+) signaling is also central to its effects on cancer cells. researchgate.net S1R is enriched at the mitochondria-associated membranes (MAMs), where it modulates Ca2+ transfer from the endoplasmic reticulum (ER) to the mitochondria, a process vital for cancer cell survival. researchgate.net S1R agonists can influence these Ca2+ fluxes, thereby impacting various downstream cellular processes. mdpi.com
Table 1: Effects of S1R Modulation in Cancer Cell Biology Models
| Model System | S1R Ligand Type | Observed Effects | Key Findings | Citations |
|---|---|---|---|---|
| Various Cancer Cell Lines | Agonist | Increased mitochondrial bioenergetics, Decreased aerobic glycolysis | S1R activation shifts energy metabolism. | nih.gov |
| High S1R Expressing Breast Cancer Cells (MDA-MB-231) | Agonist (SKF10047) | Reduced proliferation | Effect is dependent on S1R expression levels. | nih.gov |
| Breast and Colon Cancer Cells | Agonist (SKF10047 or pentazocine) | Blocked antagonist-induced apoptosis | S1R activation can be pro-survival. | nih.govnih.gov |
| Lung Cancer and Leukemia Cells | Agonist | Inhibition of chloride currents, Cell cycle arrest at G1 | S1R regulates cell volume and cycle progression. | mdpi.com |
| Hepatoblastoma Cell Line | S1R Overexpression | Inhibition of proliferation and migration, Induction of apoptosis | S1R can have anti-tumorigenic effects in specific contexts. | mdpi.com |
Ocular Disease Models (e.g., retinal neuroprotection)
The sigma-1 receptor (S1R) is highly expressed in various ocular tissues, including the retina, and plays a crucial protective role for retinal ganglion cells (RGCs) and photoreceptor cells. nih.govarvojournals.org Its activation through S1R agonists has demonstrated significant neuroprotective effects in multiple in vitro and in vivo models of retinal degeneration and optic neuropathies like glaucoma. nih.govnih.gov
A primary mechanism of S1R-mediated neuroprotection involves the modulation of cellular stress and apoptosis. nih.gov In models of optic nerve crush and experimental glaucoma, S1R activation has been shown to reduce the death of retinal cells and preserve the thickness of retinal layers. nih.govnih.gov This protective effect is partly achieved by regulating oxidative stress in Müller cells and promoting the secretion of neuroprotective factors. nih.gov
One of the key neuroprotective factors influenced by S1R activation is the brain-derived neurotrophic factor (BDNF). nih.govnih.gov S1R agonists have been found to enhance the expression and downstream signaling of BDNF in retinal astrocytes. nih.gov BDNF is critical for neuronal survival and endogenous repair mechanisms in the retina. nih.gov
Furthermore, S1R agonists have been shown to preserve the anti-apoptotic protein Bcl-2 in models of retinal cell death. researchgate.net For example, in primary cultures of RGCs exposed to excitotoxicity, S1R agonists decrease apoptosis. nih.gov This anti-apoptotic function is linked to the ability of S1R to regulate intracellular calcium levels and inhibit the expression of pro-apoptotic genes. researchgate.net
In a murine model of diabetic retinopathy, the sustained administration of the S1R agonist (+)-pentazocine resulted in significant retinal neuroprotection, reduced oxidative stress, and preserved retinal architecture, with a marked reduction in ganglion cell death. arvojournals.org Similarly, the S1R agonist pridopidine has been shown to exert neuroprotection of RGCs in rat models of glaucoma by rescuing mitochondrial function. nih.gov
However, it is noteworthy that not all S1R agonists exhibit the same beneficial effects across all experimental models, suggesting that the neuroprotective outcomes can be context-dependent. nih.gov
Table 2: Neuroprotective Effects of S1R Agonists in Ocular Disease Models
| Model System | S1R Agonist | Observed Effects | Proposed Mechanism of Action | Citations |
|---|---|---|---|---|
| Optic Nerve Crush Model | S1R Overexpression/Activation | Improved visual function, Preserved retinal structure, Reduced retinal cell death | Maintenance of retinal structure and cell survival. | nih.gov |
| Experimental Glaucoma Models (Rat) | Pridopidine | Neuroprotection of retinal ganglion cells. | Rescue of mitochondrial function. | nih.gov |
| Primary Cultures of Retinal Ganglion Cells (exposed to glutamate (B1630785) and homocysteine) | (+)-Pentazocine (PTZ) | Decreased apoptosis. | Regulation of intracellular calcium, preservation of Bcl-2. | nih.govresearchgate.net |
| Diabetic Retinopathy Model (Ins2Akita/+ mice) | (+)-Pentazocine (PTZ) | Significant retinal neuroprotection, Reduced ganglion cell death, Preserved retinal architecture. | Reduction of oxidative stress. | arvojournals.org |
| Light-Induced Photoreceptor Death Model | SA4503 | Decreased retinal thinning and cell death, Reduced mitochondrial damage. | Inhibition of caspase activation. | nih.gov |
Advanced Research Methodologies and Future Directions in S1r Agonist 2 Hydrochloride Studies
In Vitro Experimental Paradigms
In vitro studies form the foundational step in characterizing the pharmacological profile and cellular mechanisms of action of S1R agonist 2 (hydrochloride). These controlled laboratory experiments allow for a detailed examination of the compound's effects on specific cell types and molecular pathways.
Cultured neuronal and glial cell lines are instrumental in the initial screening and mechanistic studies of neuroprotective compounds. A 2023 study identified S1R agonist 2 (hydrochloride) as compound 8b and investigated its efficacy in two distinct cell lines: the human neuroblastoma SH-SY5Y line and the rat pheochromocytoma PC12 line. nih.govfrontiersin.org
In SH-SY5Y cells, a widely used model for neuronal function and neurotoxicity, S1R agonist 2 (hydrochloride) exhibited significant neuroprotective effects against toxic insults induced by both rotenone and N-methyl-D-aspartate (NMDA). nih.govfrontiersin.org Rotenone induces mitochondrial dysfunction and oxidative stress, mimicking aspects of Parkinson's disease, while NMDA is an excitotoxic agent implicated in various neurodegenerative conditions. The protective action of S1R agonist 2 (hydrochloride) in these models suggests its potential to counteract key pathological mechanisms in neurodegeneration. nih.govfrontiersin.org
Furthermore, in PC12 cells, which are often used to study neuronal differentiation and neurite outgrowth, S1R agonist 2 (hydrochloride) was shown to enhance the neurite-promoting effects of nerve growth factor (NGF). nih.govfrontiersin.org This finding points towards a potential role for the compound in promoting neuronal plasticity and repair. The neuroprotective effects of S1R agonist 2 (hydrochloride) were demonstrated to be specifically mediated by the sigma-1 receptor, as co-treatment with an S1R antagonist, PB212, reversed these protective activities. nih.govfrontiersin.org
| Cell Line | Experimental Model | Key Findings with S1R Agonist 2 (hydrochloride) |
| SH-SY5Y | Rotenone-induced toxicity | Exhibited neuroprotective effects |
| NMDA-mediated toxicity | Exhibited neuroprotective effects | |
| PC12 | NGF-induced neurite outgrowth | Enhanced neurite outgrowth |
While specific studies on S1R agonist 2 (hydrochloride) in primary cell cultures are not yet available, this methodology represents a critical next step in preclinical evaluation. Primary neuronal and glial cultures, derived directly from animal brain tissue, offer a more physiologically relevant model than immortalized cell lines. They retain many of the characteristics of cells in the in vivo environment, including a more complex morphology and a diverse population of cell types.
Future research should focus on utilizing primary cortical, hippocampal, or motor neuron cultures to validate the neuroprotective effects of S1R agonist 2 (hydrochloride) observed in cell lines. Similarly, primary astrocyte and microglial cultures would be invaluable for investigating the compound's influence on neuroinflammation, a key component of many neurological disorders. Studies in primary glial cultures could elucidate whether S1R agonist 2 (hydrochloride) modulates the release of pro- or anti-inflammatory cytokines and its impact on glial reactivity.
The advent of CRISPR-Cas9 gene-editing technology has revolutionized the study of drug targets. The use of S1R knockout (KO) cellular systems is essential to definitively confirm that the observed effects of S1R agonist 2 (hydrochloride) are mediated on-target.
Although no studies have been published to date that specifically use S1R agonist 2 (hydrochloride) in CRISPR-Cas9-mediated S1R KO cells, this approach is a logical and necessary progression in its research trajectory. By comparing the response to the compound in wild-type versus S1R KO cell lines (such as SH-SY5Y or PC12), researchers can unequivocally determine the S1R-dependency of its neuroprotective and neuritogenic actions. Any residual effects observed in S1R KO cells would suggest the involvement of off-target mechanisms, which would be crucial for understanding the compound's complete pharmacological profile.
In Vivo Preclinical Animal Models
Following promising in vitro results, the evaluation of S1R agonist 2 (hydrochloride) in preclinical animal models is paramount to assess its therapeutic potential in a whole-organism context. These models allow for the investigation of the compound's efficacy in complex disease states, as well as its pharmacokinetic and pharmacodynamic properties.
Based on the in vitro findings of neuroprotection against excitotoxicity and oxidative stress, future in vivo studies should employ rodent models that recapitulate these pathological features. For neurodegenerative disorders, this could include:
Models of Parkinson's Disease: Such as the 6-hydroxydopamine (6-OHDA) or MPTP models, to assess the ability of S1R agonist 2 (hydrochloride) to protect dopaminergic neurons and improve motor function.
Models of Alzheimer's Disease: Utilizing transgenic mouse models that develop amyloid plaques and tau pathology (e.g., 5xFAD or APP/PS1 mice) to investigate the compound's impact on cognitive deficits and underlying pathology.
Models of Amyotrophic Lateral Sclerosis (ALS): Employing SOD1 mutant mouse models to determine if the compound can slow disease progression and improve motor neuron survival.
Models of Huntington's Disease: Using genetic models like the R6/2 mouse to evaluate the effects on motor dysfunction and neuronal loss in the striatum.
For psychiatric disorders, given the role of S1R in mood and anxiety, relevant models could include:
Models of Depression: Such as chronic unpredictable stress or learned helplessness models, to assess the potential antidepressant-like effects of the compound.
Models of Anxiety: Utilizing tests like the elevated plus-maze or open field test to evaluate anxiolytic properties.
The sigma-1 receptor is known to be involved in the modulation of pain and inflammation. Therefore, evaluating S1R agonist 2 (hydrochloride) in relevant animal models is a crucial area for future research.
Models of Neuropathic Pain: Such as the chronic constriction injury (CCI) or spared nerve injury (SNI) models, would be appropriate to investigate the analgesic potential of the compound in conditions of nerve damage.
Models of Inflammatory Pain: The formalin or carrageenan-induced paw edema tests could be used to assess the compound's efficacy in reducing inflammatory pain responses.
Models of Neuroinflammation: The administration of lipopolysaccharide (LPS) can induce a systemic inflammatory response and neuroinflammation. In this model, the effects of S1R agonist 2 (hydrochloride) on microglial activation and cytokine production in the brain could be examined.
Non-Mammalian Models (e.g., C. elegans, Zebrafish)
To dissect the fundamental biological effects of S1R agonists, researchers are increasingly turning to non-mammalian model organisms. These models offer advantages such as rapid life cycles, genetic tractability, and suitability for high-throughput screening.
The nematode Caenorhabditis elegans has proven to be a valuable tool. Studies using S1R agonists in C. elegans have demonstrated their ability to enhance the autophagic flux, a key cellular process for clearing aggregated proteins. This enhancement of proteostasis capacity has been shown to ameliorate paralysis phenotypes in worms expressing amyloid-beta, a peptide associated with neurodegenerative diseases nih.gov. The lifespan of C. elegans is another metric used to evaluate the effects of S1R ligands, with findings indicating that the impact of these compounds can be dependent on the genetic background and the presence of pathology researchgate.net. For instance, while an antagonist reduced the lifespan of worms expressing amyloid-beta, an agonist showed a protective effect researchgate.net.
The zebrafish (Danio rerio) has also emerged as a powerful vertebrate model for in vivo pharmacology and toxicology studies related to S1R agonists consensus.app. High-throughput behavioral screens using zebrafish larvae have successfully identified novel compounds that target the sigma-1 receptor consensus.app. Specific S1R agonists have been used to investigate behavioral responses to stimuli, and the availability of genetically modified zebrafish lines, such as those created using CRISPR-Cas9 technology, allows for precise investigation of the receptor's function consensus.app.
Biochemical and Molecular Biology Techniques
A variety of sophisticated biochemical and molecular biology techniques are essential for characterizing the interaction of S1R agonist 2 (hydrochloride) with its target and understanding its downstream cellular effects.
Receptor Binding and Selectivity Profiling (e.g., Ki values for S1R and S2R)
A fundamental step in characterizing any S1R agonist is to determine its binding affinity (Ki) and selectivity for the sigma-1 receptor (S1R) versus the sigma-2 receptor (S2R). Radioligand binding assays are the standard method for these measurements. These assays quantify the ability of the compound to displace a known radioactively labeled ligand from the receptor.
S1R agonist 2 (hydrochloride), also referred to as compound 8b in some literature, demonstrates high affinity and selectivity for S1R. Its reported Ki value for S1R is 1.1 nM, while its affinity for S2R is significantly lower, with a Ki of 88 nM, indicating a high degree of selectivity for the sigma-1 receptor subtype. Other well-studied S1R agonists also show a preference for S1R over S2R. For example, PRE-084 has a Ki of 2.2 nM for S1R and 13091 nM for S2R, showcasing its high selectivity.
| Compound | S1R Ki (nM) | S2R Ki (nM) | Selectivity (S2R Ki / S1R Ki) |
|---|---|---|---|
| S1R agonist 2 (hydrochloride) | 1.1 | 88 | 80 |
| PRE-084 | 2.2 | 13091 | ~5950 |
| Cutamesine (SA4503) | 0.08 | 1377 | ~17212 |
| S1R agonist 1 (Compound 6b) | 0.93 | 72 | ~77 |
| (+)-Pentazocine | 24 (Kd) | N/A | N/A |
Protein-Protein Interaction Mapping (e.g., Proximatome Analysis, APEX2 technology)
Understanding the proteins that S1R interacts with is crucial to unraveling its function as a chaperone protein. Advanced techniques like proximity-dependent biotinylation are being used to map these interactions in a cellular context. One such method, APEX2 technology, involves fusing the S1R with an engineered peroxidase (APEX2). In the presence of biotin-phenol and hydrogen peroxide, APEX2 generates biotin-phenoxyl radicals that covalently label nearby proteins, which can then be identified by mass spectrometry.
This approach has been used to define the S1R "proximatome" or "interactome" under both native conditions and following treatment with S1R agonists or antagonists nih.govbiorxiv.org. Studies have revealed that S1R interacts with over 200 novel proteins, many of which are located within the endomembrane system and are involved in the secretory pathway nih.govbiorxiv.org. Importantly, treatment with the S1R agonist (+)-Pentazocine was found to enrich interactions with proteins involved in secretion and the extracellular matrix, such as Thrombospondin-1, and to enhance the binding of the Low-density lipoprotein receptor (LDLR) to S1R consensus.appbiorxiv.org. These findings suggest that S1R agonists can modulate the interaction of the receptor with a specific set of client proteins.
Gene Expression and Protein Level Quantification (e.g., Western Blot, qPCR, ELISA)
Standard molecular biology techniques are routinely used to assess the impact of S1R agonist 2 (hydrochloride) on cellular processes.
Western Blot: This technique is widely used to quantify the levels of specific proteins. In the context of S1R research, Western blotting can be used to determine if agonist treatment alters the expression level of S1R itself or other proteins in a signaling pathway. For instance, studies have used Western blotting to confirm that treatment with an S1R agonist did not alter the total protein level of the S1R in certain cell types researchgate.net. It is also used to validate protein-protein interactions identified through techniques like APEX2 proximity labeling frontiersin.org.
Quantitative Polymerase Chain Reaction (qPCR): qPCR is employed to measure changes in gene expression at the mRNA level. This can reveal if an S1R agonist influences the transcription of genes related to cellular stress, neuroprotection, or other relevant pathways.
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a sensitive immunoassay used for quantifying proteins. In S1R research, it has been utilized in conjunction with co-immunoprecipitation (Co-IP) to study the dissociation of the S1R from its binding partner, BiP (Binding immunoglobulin protein), upon agonist stimulation nih.govacs.org. Commercially available ELISA kits also allow for the quantitative measurement of S1R protein levels in various biological samples antibodies.com.
Functional Enzymatic and Signaling Assays (e.g., mitochondrial complex activity, phosphorylation analyses)
To understand the functional consequences of S1R activation, a range of assays are employed to measure enzymatic activity and signaling events. A key area of investigation is the effect of S1R agonists on mitochondrial function.
Advanced Imaging and Biophysical Approaches
Advanced imaging and biophysical techniques are providing unprecedented insights into the subcellular localization and dynamics of the sigma-1 receptor in response to agonists. High-resolution microscopy, often in combination with genetically encoded tags, allows for the visualization of S1R within the intricate network of the endoplasmic reticulum (ER) and at critical interfaces like the mitochondria-associated ER membranes (MAMs).
The APEX2 technology, in addition to its use in proximatome analysis, has been a powerful tool for high-resolution electron microscopy to unambiguously determine the subcellular localization of S1R oncotarget.comnih.govresearchgate.net. By fusing APEX2 to S1R, researchers can generate localized electron-dense precipitates, providing much greater clarity than traditional immunogold labeling oncotarget.comnih.gov. This has been instrumental in clarifying that S1R resides in the nucleoplasmic reticulum, which are invaginations of the nuclear envelope, rather than being freely located in the nucleoplasm oncotarget.comnih.gov.
These advanced methodologies are crucial for building a comprehensive understanding of how S1R agonist 2 (hydrochloride) functions at the molecular and cellular levels, paving the way for future therapeutic developments.
Fluorescence Microscopy for Subcellular Dynamics (e.g., calcium imaging, mitochondrial tracking)
Fluorescence microscopy has become an indispensable tool for visualizing the real-time effects of S1R agonists on subcellular processes. While specific studies on S1R agonist 2 (hydrochloride) are not extensively detailed in the available literature, the effects of other S1R agonists provide a strong inferential basis for its likely mechanisms.
Calcium Imaging:
Activation of S1R by agonists has been shown to modulate intracellular calcium (Ca²⁺) homeostasis, a critical factor in cellular signaling and function. Upon stimulation by an agonist, S1R is thought to dissociate from the binding immunoglobulin protein (BiP) at the endoplasmic reticulum (ER) and interact with inositol (B14025) 1,4,5-trisphosphate receptors (IP₃Rs). This interaction facilitates the efficient transfer of Ca²⁺ from the ER to mitochondria, a process that can be visualized using calcium imaging techniques.
Studies using other S1R agonists have demonstrated that their application leads to an increase in both basal and agonist-induced mitochondrial Ca²⁺ uptake. For instance, in cancer cell lines, the S1R agonist (+)-SKF10047 was shown to increase mitochondrial Ca²⁺ levels, which in turn boosts mitochondrial bioenergetics nih.govmdpi.com. This modulation of Ca²⁺ signaling is a key aspect of the neuroprotective effects attributed to S1R agonists nih.gov.
| Experimental Finding | Cell Line | S1R Agonist Used | Observed Effect on Calcium Dynamics | Reference |
| Increased mitochondrial Ca²⁺ uptake | A549 | (+)-SKF10047 | Enhanced basal and ATP-induced mitochondrial Ca²⁺ levels | nih.gov |
| Inhibition of L-type VGCCs | Purified Retinal Ganglion Cells | (+)-SKF10047, (+)-Pentazocine | Reduced Ca²⁺ influx through activated voltage-gated calcium channels |
Mitochondrial Tracking:
The impact of S1R agonists on mitochondrial function extends beyond calcium signaling to include effects on mitochondrial bioenergetics and dynamics. Fluorescence microscopy techniques, such as tracking mitochondrial movement and measuring mitochondrial membrane potential, have revealed that S1R activation can enhance mitochondrial activity. For example, treatment with an S1R agonist has been shown to increase the mitochondrial membrane potential in cancer cells, indicating a boost in mitochondrial respiration nih.govmdpi.com.
Furthermore, S1R agonists can influence mitochondrial morphology and motility. The activation of S1R may lead to mitochondrial elongation and increased movement within the cell, which is crucial for maintaining cellular health and responding to stress. These dynamic changes are often assessed by live-cell imaging of mitochondria stained with fluorescent dyes.
Structural Biology Techniques (e.g., X-ray Crystallography, Cryo-EM for S1R structure and ligand interactions)
Understanding the precise interaction between S1R agonist 2 (hydrochloride) and the S1R requires high-resolution structural information. X-ray crystallography and, more recently, cryogenic electron microscopy (Cryo-EM) are powerful techniques for determining the three-dimensional structure of proteins and their complexes with ligands.
X-ray Crystallography:
The crystal structure of the human S1R has been solved, revealing a unique trimeric architecture with a central ligand-binding pocket within each protomer. These structures have been instrumental in understanding how different ligands, including agonists and antagonists, bind to the receptor. Crystallographic studies of S1R in complex with various ligands have provided detailed insights into the key amino acid residues involved in ligand recognition and the conformational changes that occur upon binding. This information is crucial for the rational design and optimization of novel S1R modulators, including agonists like S1R agonist 2 (hydrochloride).
Cryo-EM:
Cryo-EM is an emerging technique that is particularly well-suited for studying the structure of membrane proteins like the S1R in a near-native state. While specific Cryo-EM studies focusing on S1R agonist 2 (hydrochloride) are not yet prevalent, this methodology holds great promise for capturing the dynamic conformational states of the receptor when bound to an agonist. Such studies could reveal how agonist binding allosterically modulates the interaction of S1R with its various partner proteins, providing a more complete picture of its mechanism of action. Recent advances in Cryo-EM have enabled the structural determination of other receptors with bound agonists and antagonists, setting a precedent for its application in S1R research researchgate.netbiorxiv.org.
Positron Emission Tomography (PET) and Autoradiography for Receptor Occupancy
To translate the preclinical findings of S1R agonists into clinical applications, it is essential to determine their engagement with the target receptor in a living organism. Positron Emission Tomography (PET) and autoradiography are key imaging techniques for assessing receptor occupancy.
Positron Emission Tomography (PET):
PET imaging allows for the non-invasive quantification of S1R distribution and density in the brain and other tissues. By using a radiolabeled ligand that specifically binds to S1R, PET can be employed to measure the degree to which a therapeutic drug, such as an S1R agonist, occupies the receptor at different doses. This information is critical for establishing appropriate dosing regimens in clinical trials and for understanding the relationship between receptor occupancy and therapeutic effect. Studies with other S1R ligands have successfully used PET to demonstrate high receptor occupancy at clinically relevant doses.
Autoradiography:
Autoradiography is an ex vivo technique that provides a high-resolution map of radioligand binding in tissue sections. It is often used in preclinical studies to validate the in vivo findings from PET and to provide a more detailed anatomical distribution of receptor binding. For S1R agonists, autoradiography can be used to confirm target engagement in specific brain regions or other tissues of interest, corroborating the mechanism of action and informing the interpretation of behavioral or physiological outcomes in animal models.
Computational and Systems Biology Approaches
In conjunction with experimental techniques, computational and systems biology approaches are providing powerful predictive models of S1R function and its modulation by ligands like S1R agonist 2 (hydrochloride).
Molecular Dynamics Simulations of S1R-Ligand Interactions
Molecular dynamics (MD) simulations offer a computational microscope to visualize the dynamic interactions between a ligand and its receptor at an atomic level. For S1R, MD simulations can predict the binding pose of S1R agonist 2 (hydrochloride) within the receptor's binding pocket and characterize the stability of the resulting complex. These simulations can also reveal the subtle conformational changes induced by agonist binding, which are thought to be crucial for the receptor's activation and subsequent signaling. By simulating the behavior of the S1R-ligand complex over time, researchers can gain insights into the key intermolecular forces that govern binding affinity and selectivity.
Network Analysis of S1R-Interacting Pathways and Systems Biology Modeling
The S1R is known to interact with a multitude of other proteins, functioning as a "pluripotent modulator" of various cellular pathways nih.gov. Network analysis can be used to map the complex web of interactions between S1R and its partner proteins. By integrating data from proteomics, genomics, and other high-throughput experiments, network analysis can identify key hubs and signaling nodes that are influenced by S1R activation.
Systems biology modeling takes this a step further by creating mathematical models that simulate the behavior of these complex biological networks. Such models can be used to predict how the administration of an S1R agonist might alter the flow of information through these pathways and ultimately affect cellular function. This approach is invaluable for understanding the systemic effects of S1R modulation and for identifying potential biomarkers of drug response. The integration of artificial intelligence and advanced predictive models is a promising future direction in this field researchgate.net.
Emerging Research Areas
The field of S1R research is rapidly evolving, with several exciting new areas of investigation emerging. One key area is the role of S1R in neuroinflammation and its potential as a therapeutic target for neurodegenerative diseases nih.govacs.org. S1R agonists have shown promise in preclinical models of Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) by promoting neuroprotection and reducing neuroinflammatory processes acs.orgresearchgate.net.
Another burgeoning area of research is the involvement of S1R in cancer biology. Studies have shown that S1R is highly expressed in various cancer cell types and that its modulation can impact cancer cell metabolism and survival mdpi.com. The ability of S1R agonists to influence mitochondrial bioenergetics suggests a potential role in cancer therapy, although this is an area that requires further investigation nih.govmdpi.com.
Furthermore, the connection between S1R and cellular stress responses, including the unfolded protein response and autophagy, is a topic of growing interest. S1R agonists may help to restore cellular homeostasis under conditions of stress, which has broad implications for a wide range of diseases. As our understanding of the multifaceted roles of S1R continues to expand, so too will the potential therapeutic applications for selective agonists like S1R agonist 2 (hydrochloride).
Role in Inter-Organelle Communication Beyond ER-Mitochondria
Recent studies have expanded the role of S1R beyond the ER-mitochondria axis, revealing its involvement in a complex network of inter-organelle communication. Upon activation by agonists or cellular stress, S1R can translocate from the MAM to other cellular compartments, where it modulates the function of various proteins. semanticscholar.org
ER-Plasma Membrane Communication: A significant body of evidence points to the translocation of S1R to the ER-plasma membrane (PM) junctions following agonist stimulation. nih.gov At the plasma membrane, S1R interacts with and modulates a variety of ion channels, G-protein coupled receptors (GPCRs), and other signaling proteins. semanticscholar.orgnih.gov For instance, S1R activation has been shown to increase the cell surface expression of NMDA receptor subunits (GluN1, GluN2A, and GluN2b) and the potassium channel Kv1.2. semanticscholar.org This modulation of plasma membrane proteins allows S1R to influence cellular excitability and signaling cascades. Furthermore, research indicates that S1R can regulate the function of aquaporins (AQPs), specifically AQP3, AQP6, and AQP8, at the plasma membrane, thereby controlling the diffusion of hydrogen peroxide (H2O2) and influencing the cellular oxidative state. nih.govresearchgate.net
ER-Nuclear Communication: S1R also participates in signaling between the ER and the nucleus. Studies have shown that upon agonist stimulation, S1R can move towards the nuclear envelope. nih.gov This translocation is thought to be a mechanism for attenuating ER stress and promoting cell survival. nih.gov By influencing ER-nucleus crosstalk, S1R can impact gene expression and cellular responses to stress. In response to ER stress, S1R is part of a positive transcriptional loop involving the PERK/eIF2-α/ATF4 pathway, which leads to an increase in its own expression. acs.org
ER-Golgi Trafficking: The movement of proteins from the ER to the Golgi apparatus is a critical cellular process. While direct regulation of ER-Golgi trafficking by S1R is an area of ongoing investigation, its role as a chaperone protein suggests a potential influence on the proper folding and transport of newly synthesized proteins. Some membrane proteins are known to bypass the conventional ER-Golgi route, utilizing an unconventional endosomal pathway to the cell surface, a process that can be promoted by blocking ER-to-Golgi traffic. researchgate.net Given S1R's role in managing ER proteostasis, its potential involvement in these trafficking pathways warrants further exploration.
Investigation of Novel Ligand Discovery and Derivatization Strategies
The development of novel and selective S1R ligands is crucial for both therapeutic applications and for dissecting the receptor's complex biology. Research in this area focuses on the discovery of new chemical scaffolds and the strategic derivatization of existing ones to enhance affinity, selectivity, and functional activity.
Discovery of Novel Scaffolds: A key strategy in novel ligand discovery is the exploration of diverse chemical structures. For example, researchers have successfully developed ligands based on diazabicyclo[4.3.0]nonane and 2,7-diazaspiro[3.5]nonane cores. nih.gov These efforts have yielded compounds with high affinity and selectivity for S1R, some of which exhibit distinct agonist or antagonist profiles in functional assays. nih.gov
Derivatization and Structure-Activity Relationship (SAR) Studies: Derivatization of existing scaffolds is a powerful approach to optimize ligand properties. This involves making systematic chemical modifications to a parent molecule and evaluating the impact on its biological activity. For instance, in the development of 2,7-diazaspiro[3.5]nonane derivatives, modifications to the substituents on the nitrogen atoms were found to significantly influence binding affinity for S1R and selectivity over the sigma-2 receptor (S2R). acs.org Such SAR studies are essential for rational drug design and for understanding the molecular determinants of ligand-receptor interactions. escholarship.org The derivatization of pre-assembled heterocyclic scaffolds on a solid phase is an attractive method for the high-throughput synthesis of new chemical entities for screening. researchgate.net
| Compound ID | Scaffold | S1R Kᵢ (nM) | S2R Kᵢ (nM) | Functional Profile |
| 4b (AD186) | 2,7-diazaspiro[3.5]nonane | 2.7 | 27 | Agonist |
| 5b (AB21) | 2,7-diazaspiro[3.5]nonane | 13 | 102 | Antagonist |
| 8f (AB10) | diazabicyclo[4.3.0]nonane | 10 | 165 | Antagonist |
This table presents a selection of novel S1R ligands and their binding affinities, highlighting how different scaffolds and derivatizations can lead to compounds with distinct functional profiles. Data sourced from acs.org.
Development of Advanced S1R-Targeting Research Tools and Probes
To unravel the intricate functions of S1R, researchers are developing sophisticated tools and probes that allow for precise investigation of its localization, interactions, and activity in living systems.
Fluorescent Probes for Imaging: Fluorescent probes are indispensable for visualizing S1R in cells and tissues. These probes are typically designed by linking a small molecule S1R ligand to a fluorescent dye. researchgate.net This approach allows for high-resolution imaging of the receptor's subcellular distribution and trafficking. The development of probes with improved photophysical properties, such as brightness, photostability, and long-wavelength emission, is an active area of research. nih.govctfassets.net Libraries of fluorescent probes can be used for efficient screening to identify those suitable for specific applications, such as tumor imaging. nih.govmdpi.com
Photoaffinity Probes for Interaction Studies: Photoaffinity labeling is a powerful technique for identifying the direct binding partners of S1R. springernature.com These probes consist of a ligand, a photoreactive group (such as a benzophenone, arylazide, or diazirine), and a reporter tag (like biotin or an alkyne). nih.govmdpi.com Upon binding to S1R, the photoreactive group can be activated by light to form a covalent bond with the receptor and any closely associated proteins. nih.gov The tagged complexes can then be isolated and identified using mass spectrometry, providing a snapshot of the S1R interactome. mdpi.comcolumbia.edu
Advanced Biosensors and Biochemical Tools: Novel biosensors are being developed to study the dynamic aspects of S1R function. One such example is a biosensor based on the interaction between S1R and the binding immunoglobulin protein (BiP). nih.gov This system utilizes NanoLuciferase Binary Technology (NanoBiT) to monitor the association and dissociation of the S1R-BiP complex in real-time in living cells, providing a functional assay to identify and classify S1R ligands. nih.gov Additionally, proximity labeling techniques, such as using S1R fused to the peroxidase APEX2, allow for the identification of both stable and transient protein-protein interactions within the S1R microenvironment in cells. mdpi.comciteab.com
| Tool/Probe Type | Principle | Application | Key Features |
| Fluorescent Probes | A ligand linked to a fluorophore | High-resolution imaging of S1R localization and trafficking | Small size, high specificity, potential for super-resolution imaging |
| Photoaffinity Probes | A ligand with a photoreactive group and a reporter tag | Identification of direct S1R-interacting proteins | Covalent capture of interactions, enables mapping of binding sites |
| NanoBiT Biosensors | Luciferase complementation based on S1R-BiP interaction | Real-time functional assay for ligand classification | High-throughput screening compatible, monitors dynamic interactions in living cells |
| APEX2 Proximity Labeling | Peroxidase-catalyzed biotinylation of nearby proteins | Unbiased screening for S1R interactome | Captures weak and transient interactions, provides spatial information |
Q & A
Q. How should researchers validate transcriptomic or proteomic changes induced by S1R agonist 2?
- Validation Workflow :
Omics Screening : RNA-seq or mass spectrometry to identify differentially expressed genes/proteins.
Functional Assays : siRNA knockdown or CRISPR-Cas9 to confirm key targets (e.g., BDNF, Bcl-2).
Pathway Enrichment : Use DAVID or Metascape to map signaling pathways (e.g., PI3K/Akt, Nrf2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
